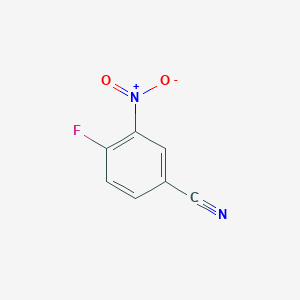

4-Fluoro-3-nitrobenzonitrilo

Descripción general

Descripción

4-Fluoro-3-nitrobenzonitrile is a compound of interest in various fields of chemistry and materials science due to its unique structure, allowing for diverse chemical reactions and properties. Its synthesis and analysis have been the subject of multiple studies, aiming to explore its potential in creating new materials and chemical processes.

Synthesis Analysis

The synthesis of related fluorobenzonitrile compounds involves multiple steps, including nitrification, diazotization, fluorination, and reductive and oxidation reactions. The process yields compounds with significant practical importance for the development of new pesticides and materials (L. Min, 2006).

Molecular Structure Analysis

Vibrational analysis studies, including experimental and theoretical harmonic and anharmonic vibrational frequencies, provide insights into the molecular structure of 4-Fluoro-3-nitrobenzonitrile and related compounds. These studies use techniques like FT-IR, μ-Raman spectra, and quantum chemical calculations to understand the compound's geometric parameters and electronic properties (Y. Sert, Ç. Çırak, F. Ucun, 2013).

Chemical Reactions and Properties

4-Fluoro-3-nitrobenzonitrile participates in various chemical reactions, including metal-mediated coupling, which can lead to the formation of complex structures such as eight-membered thorium(IV) tetraazametallacycles. These reactions underscore the compound's utility in synthesizing new materials and exploring novel chemical pathways (E. Schelter, D. E. Morris, B. Scott, J. Kiplinger, 2007).

Physical Properties Analysis

The physical properties of fluorobenzonitrile derivatives, such as transition temperatures, are crucial for their applications in materials science. For instance, the synthesis and analysis of ester derivatives of fluorinated benzonitriles show that these compounds exhibit high nematic-isotropic transition temperatures, making them suitable for use in liquid-crystal technologies (S. Kelly, H. Schad, 1984).

Chemical Properties Analysis

The electron-withdrawing effects of the nitro and fluoro groups on the benzonitrile ring significantly influence the compound's chemical properties. Studies using rotational spectroscopy have revealed how these substituents affect the molecular structure and reactivity, highlighting the complex interplay between electronic and steric factors in determining the chemical behavior of 4-Fluoro-3-nitrobenzonitrile and similar molecules (J. B. Graneek, W. Bailey, M. Schnell, 2018).

Aplicaciones Científicas De Investigación

Intermediario Farmacéutico

4-Fluoro-3-nitrobenzonitrilo: se utiliza principalmente como un intermediario en la síntesis de varios compuestos farmacéuticos. Su estructura química única le permite incorporarse a moléculas más complejas que son ingredientes farmacéuticos activos (API). Este compuesto puede introducir grupos fluoro y nitro en las moléculas farmacéuticas, lo que puede alterar significativamente sus propiedades farmacológicas, como un aumento de la potencia o una mejor estabilidad metabólica .

Intermediario de Química Sintética y Fina

En el campo de la química sintética, This compound sirve como un bloque de construcción para la síntesis de productos químicos finos. Estos productos químicos finos incluyen colorantes, pigmentos y materiales avanzados que requieren grupos funcionales específicos para impartir propiedades deseadas como la solidez del color o las características electrónicas .

Investigación de Material Biológico

Como reactivo bioquímico, This compound se utiliza en la investigación de ciencias de la vida para estudiar materiales biológicos o compuestos orgánicos. Los investigadores pueden utilizar este compuesto para investigar la interacción entre moléculas pequeñas y sistemas biológicos, lo cual es crucial para comprender los mecanismos de las enfermedades y desarrollar nuevas terapias .

Síntesis Agroquímica

Los grupos nitro y fluoro presentes en This compound lo convierten en un valioso intermediario en la síntesis de productos químicos agrícolas. Estos productos químicos agrícolas incluyen pesticidas y herbicidas que protegen los cultivos de plagas y enfermedades, contribuyendo al aumento de la productividad agrícola .

Aplicaciones en Ciencia de Materiales

En la ciencia de los materiales, This compound se puede utilizar para crear polímeros y resinas con características específicas. La introducción de grupos fluoro y nitro puede conducir a materiales con mayor estabilidad térmica, resistencia química y resistencia mecánica .

Electrónica Orgánica

Las propiedades electrónicas de This compound lo convierten en un candidato para su uso en dispositivos electrónicos orgánicos. Se puede utilizar en el desarrollo de semiconductores orgánicos, que son componentes esenciales en diodos emisores de luz orgánicos (OLED) y células fotovoltaicas orgánicas (OPV) .

Química Analítica

En la química analítica, This compound se puede emplear como un compuesto estándar o de referencia. Su estructura y propiedades bien definidas permiten que se use en la calibración de instrumentos analíticos y la validación de métodos analíticos .

Investigación y Desarrollo

Por último, This compound se utiliza en laboratorios de I+D para el desarrollo de nuevas metodologías sintéticas. Se puede estudiar su reactividad con varios reactivos químicos para descubrir nuevas reacciones y vías que se pueden aplicar a la síntesis de compuestos novedosos .

Safety and Hazards

4-Fluoro-3-nitrobenzonitrile is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Regarding relevant papers, I found a research article titled “The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group” published in the Australian Journal of Chemistry . This paper might provide more detailed information about the compound.

Mecanismo De Acción

Target of Action

4-Fluoro-3-nitrobenzonitrile is a biochemical reagent used in life science related research . .

Mode of Action

It is primarily used as a pharmaceutical intermediate , suggesting that it may undergo further reactions to form active compounds.

Pharmacokinetics

As a pharmaceutical intermediate, its bioavailability would largely depend on the final compound it is used to synthesize .

Result of Action

As an intermediate, its effects would be largely dependent on the final pharmaceutical compound it is used to produce .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-nitrobenzonitrile. For instance, it is recommended to store the compound in a cool, dry, and well-ventilated place . It is also noted to be stable under recommended storage conditions .

Propiedades

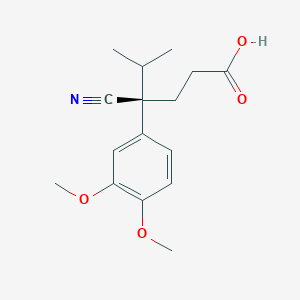

IUPAC Name |

4-fluoro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOWKPGBAZVHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379153 | |

| Record name | 4-fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1009-35-4 | |

| Record name | 4-fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the fluorodenitration reaction in the synthesis of 3,4-difluorobenzonitrile from 4-fluoro-3-nitrobenzonitrile?

A1: The fluorodenitration reaction is crucial as it allows for the direct substitution of the nitro group (-NO2) in 4-fluoro-3-nitrobenzonitrile with a fluorine atom (-F). This transformation is essential to obtain the desired product, 3,4-difluorobenzonitrile. [] This reaction typically employs anhydrous tetramethylammonium fluoride and is often carried out in a solvent like dimethyl sulfoxide (DMSO). [] The choice of catalyst, such as 18-crown-6-ether, can significantly impact the reaction yield. []

Q2: Are there alternative synthetic routes to produce 3,4-difluorobenzonitrile besides using 4-fluoro-3-nitrobenzonitrile as a precursor?

A3: Yes, 3,4-difluorobenzonitrile can be synthesized through a multistep process starting from 4-chlorobenzonitrile. [] The synthesis involves nitration and fluorine exchange reactions to first obtain 4-fluoro-3-nitrobenzonitrile. [] Subsequent steps include reduction of the nitro group, diazotization, and finally, a Schiemann reaction to introduce the second fluorine atom. [] While this method avoids direct fluorodenitration, it involves a longer synthetic route with an overall yield of approximately 48%. []

Q3: What spectroscopic techniques are valuable for characterizing 4-fluoro-3-nitrobenzonitrile and related compounds?

A4: Proton magnetic resonance (1H NMR) spectroscopy is particularly helpful in analyzing compounds containing the N-4-cyano-2-nitrophenyl group, which is present in 4-fluoro-3-nitrobenzonitrile. [] This technique allows researchers to identify and study the different proton environments within the molecule, providing insights into its structure and conformation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

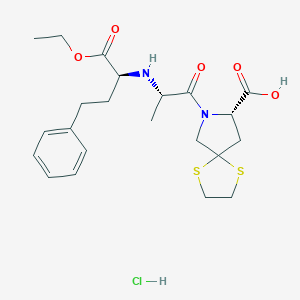

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B23667.png)

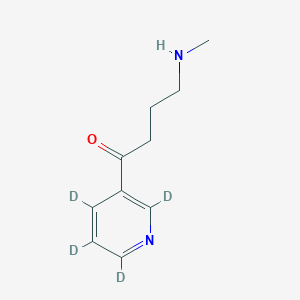

![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)

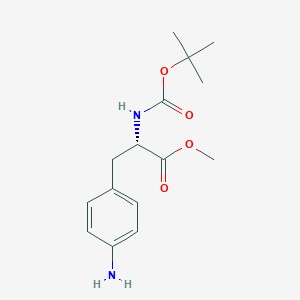

![2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B23670.png)

![sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid](/img/structure/B23683.png)